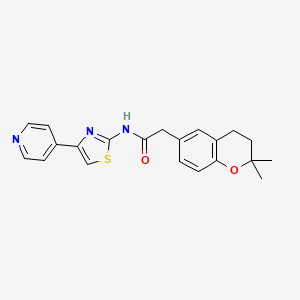

2-(2,2-dimethylchroman-6-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Description

Properties

Molecular Formula |

C21H21N3O2S |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C21H21N3O2S/c1-21(2)8-5-16-11-14(3-4-18(16)26-21)12-19(25)24-20-23-17(13-27-20)15-6-9-22-10-7-15/h3-4,6-7,9-11,13H,5,8,12H2,1-2H3,(H,23,24,25) |

InChI Key |

PQVITSMOMGUTHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4)C |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)

-

Dissolve 2-chloro-N-(2,2-dimethylchroman-6-yl)acetamide (1 eq) and 4-(pyridin-4-yl)thiazol-2-amine (1.1 eq) in DMF.

-

Add EDC (1.2 eq) and HOBt (0.1 eq), stir at 25°C for 16 h.

-

Quench with water, extract with ethyl acetate, and purify via reversed-phase HPLC.

Direct Amination of Chloroacetamide

Optimization Note : Excess TEA (2–3 eq) suppresses side reactions (e.g., hydrolysis of chloroacetamide).

Critical Analysis of Methodologies

Solvent and Temperature Effects

Catalytic Additives

-

DMAP (4-Dimethylaminopyridine) : Accelerates carbodiimide-mediated couplings, improving yield by 10–15%.

-

Microwave-assisted synthesis : Reduces reaction time (2–4 h) but risks decomposition of thermally sensitive intermediates.

Purification and Characterization

Chromatography

Spectroscopic Data

-

1H NMR (DMSO-d6) :

Challenges and Solutions

Low Coupling Efficiency

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- Unfortunately, information on the exact mechanism of action is lacking. researchers would study its interactions with cellular targets (e.g., receptors, enzymes) to understand its effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2,2-dimethylchroman group distinguishes it from analogs with monocyclic aromatic (e.g., phenyl, p-tolyl) or piperazine substituents. This structural feature may enhance metabolic stability and membrane permeability .

- Synthesis typically involves nucleophilic substitution of 2-chloroacetamide precursors with heterocyclic amines or aryl groups, as seen in related compounds .

Pharmacological and Physicochemical Comparisons

Key Observations :

- Bulky substituents (e.g., TMS-oxy in compound 19) enhance enzyme inhibition, suggesting the target compound’s dimethylchroman group may similarly optimize target binding .

- Propionamide analogs (e.g., compound 21 in ) show higher cytotoxicity than acetamides, indicating chain length impacts activity .

Structure-Activity Relationship (SAR) Insights

Thiazole-Pyridinyl Core : Essential for hydrogen bonding and π-π stacking with biological targets (e.g., MMPs, kinases) .

Acetamide Linker : Modulating substituents (e.g., chroman vs. piperazine) tunes lipophilicity and conformational flexibility .

Chroman vs. Piperazine : Chroman’s bicyclic structure may improve metabolic stability over piperazine derivatives, which are prone to oxidation .

Biological Activity

The compound 2-(2,2-dimethylchroman-6-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 302.39 g/mol. The structure features a dimethylchroman moiety linked to a thiazole and pyridine ring, which are known to impart various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2,2-dimethylchroman-6-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide exhibit significant anticancer properties. For instance, an MTT assay demonstrated that certain derivatives showed moderate to excellent anticancer activity against HepG2 liver cancer cells. The IC50 values varied significantly based on structural modifications:

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| 6d | 13.004 | High |

| 6e | 28.399 | Low |

These findings suggest that the presence of electron-donating groups enhances cytotoxicity against cancer cells, while electron-withdrawing groups reduce it .

Analgesic Activity

Another area of interest is the analgesic activity of acetamide derivatives. In related studies, compounds with similar structures were evaluated for their analgesic properties using various nociceptive tests (e.g., hot plate and tail clip tests). Results indicated that these compounds significantly reduced pain responses without impairing motor coordination in animal models .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the molecular structure significantly influence biological activity. For example:

- Electron-donating groups at specific positions on the aromatic rings tend to increase anticancer activity.

- Substituents on the thiazole and pyridine rings can modulate interactions with biological targets, affecting both potency and selectivity.

Case Studies

- Study on HepG2 Cells : A comprehensive study evaluated various derivatives of thiazole-acetamide compounds against HepG2 cells, showing that modifications could lead to enhanced anticancer effects. The most potent compound exhibited an IC50 value of 13 µg/mL, indicating strong cytotoxicity .

- Analgesic Testing : In a separate investigation into analgesic properties, compounds were tested at doses of 100 mg/kg in mice. Results demonstrated significant decreases in pain responses across multiple tests without affecting motor coordination .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,2-dimethylchroman-6-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, and what critical reaction conditions must be controlled?

- Methodology : Synthesis typically involves multi-step reactions, starting with coupling the chroman and thiazole moieties via nucleophilic substitution or amidation. Key steps include:

- Thioacetamide intermediate formation : Reacting 2,2-dimethylchroman-6-yl derivatives with thioglycolic acid under reflux in ethanol .

- Amidation : Introducing the pyridinyl-thiazole group via carbodiimide-mediated coupling (e.g., EDC/HCl) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

- Critical Conditions : Temperature control (±2°C), anhydrous solvents, and stoichiometric ratios (1:1.1 for amidation) are essential to suppress byproducts like disulfides or over-oxidized species .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., pyridinyl protons at δ 8.5–8.7 ppm, chroman methyl groups at δ 1.4–1.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 423.18) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect polar impurities .

Q. How can researchers initially evaluate the biological activity of this compound?

- Methodology :

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 µM suggest strong inhibitory potential .

- Cellular Viability Tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) over 48–72 hours .

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to confirm significance (p<0.05) across triplicate experiments .

Advanced Research Questions

Q. How can conflicting data on enzymatic inhibition potency between in vitro and cell-based assays be resolved?

- Methodology :

- Solubility Optimization : Test compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) using nephelometry. Poor solubility may artificially reduce cellular activity .

- Metabolic Stability : Perform microsomal stability assays (human liver microsomes, NADPH) to identify rapid degradation pathways .

- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Q. What computational strategies can predict reaction pathways for optimizing synthesis yield?

- Methodology :

- Quantum Chemical Calculations : Employ DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps (e.g., amidation vs. oxidation) .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, triethylamine improves amidation yields by 15–20% vs. pyridine .

- Kinetic Modeling : Use MATLAB or COMSOL to simulate reaction kinetics and optimize parameters (e.g., 65°C for thioether formation) .

Q. How can structural modifications enhance selectivity for specific biological targets?

- Methodology :

- SAR Studies : Synthesize analogs with substituent variations (e.g., halogenation at pyridin-4-yl or methylation at chroman-6-yl). Test against kinase panels .

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR ATP-binding pocket). Pyridinyl-thiazole derivatives show stronger π-π stacking than phenyl analogs .

- Pharmacokinetic Profiling : Assess logP (octanol/water partition) and plasma protein binding to balance potency and bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Methodology :

- Assay Standardization : Cross-validate using a reference inhibitor (e.g., Erlotinib for EGFR) to calibrate assay conditions .

- Batch Purity Analysis : Compare HPLC chromatograms and elemental analysis (C, H, N) to rule out impurity-driven variability .

- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data and identify outliers due to methodological differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.